1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(propan-2-yl)urea
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities, etc., as reported in the literature .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Metabolism and Mechanism Studies
Metabolic Insights and Safety Evaluations : The metabolism of potent inhibitors such as 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a soluble epoxide hydrolase (sEH) inhibitor, has been extensively studied. Understanding the metabolic pathways is crucial for evaluating the safety and effectiveness of such compounds in modulating inflammation, hypertension, neuropathic pain, and neurodegeneration. Identified metabolites from rat urine and their formation across species highlight the metabolic diversity and potential implications for human clinical development (De-bin Wan et al., 2019).
Structure-Activity Relationship (SAR) Studies
SAR of Neuropeptide Y5 Receptor Antagonists : The optimization of the lead compound 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea for in vitro potency against the neuropeptide Y5 (NPY5) receptor resulted in the identification of highly potent compounds. This research provides insights into the structural requirements for the activity of urea derivatives as NPY5 receptor antagonists, showcasing the potential of these compounds in therapeutic applications (C. Fotsch et al., 2001).
Novel Compound Synthesis and Bioactivity
Synthesis and Bioactivity of Furan-2-ylmethyl Urea Derivatives : The synthesis of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea demonstrates the potential for developing novel compounds with broad-spectrum activity against various pathogens. Such studies underscore the importance of exploring furan-2-ylmethyl urea derivatives for medicinal purposes and drug development (Chioma Donlawson et al., 2020).
Material Science and Polymer Chemistry
Biobased Polyesters from Furan Diols : Research into the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters highlights the potential of furan-based diols in creating biobased polyesters. These novel materials, synthesized with the aid of Candida antarctica Lipase B, exhibit properties suitable for a range of applications, emphasizing the role of biobased monomers in sustainable material development (Yi Jiang et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11(2)18-16(20)17-10-14(19)12-5-7-13(8-6-12)15-4-3-9-21-15/h3-9,11,14,19H,10H2,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAMFYQMYCXOAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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